molecular formula C5H11ClF3NO B1426308 1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine hydrochloride CAS No. 1354958-86-3

1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine hydrochloride

Cat. No.: B1426308
CAS No.: 1354958-86-3
M. Wt: 193.59 g/mol
InChI Key: CFVFWSUBSVIRIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine hydrochloride is a chemical compound with the molecular formula C5H11ClF3NO and a molecular weight of 193.6 g/mol . It is commonly used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 1,1,1-trifluoro-2-methylpropan-2-ol with methoxyamine hydrochloride under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include solvents like ethanol or acetonitrile, and temperatures ranging from -10°C to 80°C. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with receptors or ion channels, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications.

Properties

IUPAC Name

1,1,1-trifluoro-3-methoxy-2-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3NO.ClH/c1-4(9,3-10-2)5(6,7)8;/h3,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVFWSUBSVIRIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine hydrochloride
Reactant of Route 2
1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine hydrochloride
Reactant of Route 3
1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine hydrochloride
Reactant of Route 4
1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine hydrochloride
Reactant of Route 5
1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine hydrochloride
Reactant of Route 6
1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.